2-Acetyl-N-phenyl-3-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)prop-2-enamide

Description

Properties

IUPAC Name |

(Z)-3-hydroxy-N-phenyl-2-[[3-(1,1,2,2-tetrafluoroethoxy)phenyl]iminomethyl]but-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F4N2O3/c1-12(26)16(17(27)25-13-6-3-2-4-7-13)11-24-14-8-5-9-15(10-14)28-19(22,23)18(20)21/h2-11,18,26H,1H3,(H,25,27)/b16-12-,24-11? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSCVLQWGDNCHD-IJSFJMTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C=NC1=CC(=CC=C1)OC(C(F)F)(F)F)C(=O)NC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(\C=NC1=CC(=CC=C1)OC(C(F)F)(F)F)/C(=O)NC2=CC=CC=C2)/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-N-phenyl-3-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)prop-2-enamide typically involves multiple steps:

Formation of the Acetyl Group: The initial step often involves the acetylation of an appropriate precursor, such as aniline, using acetic anhydride or acetyl chloride under acidic conditions.

Introduction of the Tetrafluoroethoxy Group: The next step involves the introduction of the tetrafluoroethoxy group. This can be achieved through a nucleophilic substitution reaction where a phenol derivative reacts with 1,1,2,2-tetrafluoroethane in the presence of a base.

Coupling Reaction: The final step is a coupling reaction where the acetylated aniline derivative is reacted with the tetrafluoroethoxy-substituted phenylamine under conditions that promote the formation of the prop-2-enamide linkage. This step may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-Acetyl-N-phenyl-3-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)prop-2-enamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

Industry: Utilized in the development of specialty chemicals and materials with unique properties due to the presence of the tetrafluoroethoxy group.

Mechanism of Action

The mechanism of action of 2-Acetyl-N-phenyl-3-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The presence of the tetrafluoroethoxy group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Acetyl-N-phenyl-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enamide (CAS: 1025649-39-1)

- Structural Differences :

- Physicochemical Properties :

Hexaflumuron (CAS: 86479-06-3)

- Structure : Contains a 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl urea core .

- Functional Comparison :

- Mode of Action : Hexaflumuron acts as an insecticide by inhibiting chitin synthesis, while the target compound’s enamide structure may target different biological pathways.

- Fluorine Impact : Both compounds leverage tetrafluoroethoxy for metabolic resistance, but hexaflumuron’s urea group facilitates hydrogen bonding .

(2E)-N-(3-Chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide (CAS: 329777-61-9)

- Structural Features :

- Property Differences :

Natural Prop-2-enamides from Lycium barbarum

- Example : N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide .

- Comparison :

- Hydrogen Bonding : Natural derivatives have hydroxyl and methoxy groups, enabling stronger hydrogen bonding vs. the target’s fluorine-dominated interactions .

- Bioactivity : Natural compounds exhibit anti-inflammatory activity (IC₅₀ = 17.00 μM), while fluorinated analogs may prioritize stability over potency .

Biological Activity

2-Acetyl-N-phenyl-3-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxic effects, and potential therapeutic applications.

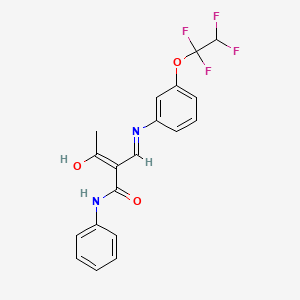

Chemical Structure

The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies have indicated that it may exert its effects through:

- Inhibition of Enzymatic Activity : The presence of the acetyl and amide functional groups suggests potential interactions with enzymes involved in metabolic pathways.

- Modulation of Cellular Signaling Pathways : The compound may influence signaling pathways related to cell proliferation and apoptosis.

Cytotoxicity Studies

Recent research has focused on the cytotoxic effects of this compound against various cancer cell lines.

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human Oral Squamous | 15 | Induction of apoptosis via caspase activation |

| Breast Cancer (MCF-7) | 20 | Inhibition of proliferation |

| Lung Cancer (A549) | 25 | Cell cycle arrest at G2/M phase |

Case Studies

- Study on Oral Squamous Cell Carcinoma : A study evaluated the effect of the compound on HSC-2 and HSC-3 cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through annexin V staining.

- Breast Cancer Research : In MCF-7 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies revealed that the compound inhibits the PI3K/Akt pathway, leading to reduced cell survival signals.

- Lung Cancer Analysis : A549 cells treated with varying concentrations showed G2/M phase arrest, suggesting that the compound disrupts normal cell cycle progression.

Pharmacological Potential

The unique structural features of this compound position it as a candidate for further development in cancer therapy. Its selective cytotoxicity towards tumor cells while sparing normal cells highlights its potential as a targeted therapeutic agent.

Q & A

Basic: What synthetic strategies are commonly employed for synthesizing 2-Acetyl-N-phenyl-3-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)prop-2-enamide, and how are reaction conditions optimized?

Answer:

The synthesis typically involves multi-step organic reactions, including:

- Condensation reactions : For example, coupling 3-(1,1,2,2-tetrafluoroethoxy)aniline with a propenamide precursor under basic conditions .

- Acetylation : Introducing the acetyl group via reaction with acetyl chloride or acetic anhydride in the presence of a catalyst (e.g., DMAP) .

- Solvent optimization : Polar aprotic solvents like DMF or THF are often used to enhance reaction efficiency .

- Temperature control : Reactions may require precise heating (e.g., reflux at 80–100°C) to avoid side products .

Key analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) are critical for monitoring intermediate steps and confirming product identity .

Basic: Which analytical techniques are essential for characterizing the purity and structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of the acetyl group, phenyl rings, and tetrafluoroethoxy moiety. Coupling constants in 1H NMR help verify the E/Z configuration of the propenamide backbone .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is typical for research-grade compounds) and detects impurities from incomplete reactions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C20H17F4N2O3) and detects isotopic patterns from fluorine substituents .

- Infrared Spectroscopy (IR) : Identifies functional groups like amide (C=O stretch at ~1650 cm⁻¹) and C-F bonds (1000–1300 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Answer:

Contradictions may arise from:

- Variability in assay conditions : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration) can alter activity. Standardizing protocols (e.g., ISO 10993 for cytotoxicity) is critical .

- Structural analogs : Fluorinated groups (e.g., tetrafluoroethoxy) may exhibit divergent bioactivity due to electron-withdrawing effects. Comparative studies using fluorinated vs. non-fluorinated analogs can isolate functional group contributions .

- Data normalization : Use internal controls (e.g., reference inhibitors in enzyme assays) and statistical tools (e.g., ANOVA with post-hoc tests) to account for batch-to-batch variability .

Advanced: What computational methods are used to predict the compound’s interaction with biological targets, and how reliable are these models?

Answer:

- Molecular Docking : Software like AutoDock Vina predicts binding affinities to enzymes or receptors. The tetrafluoroethoxy group’s hydrophobicity may enhance binding to hydrophobic pockets in targets like kinases .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns simulations in GROMACS). Fluorine’s electronegativity can influence hydrogen bonding and solvation .

- Quantitative Structure-Activity Relationship (QSAR) : Correlates structural descriptors (e.g., LogP, polar surface area) with experimental IC50 values. Models require validation against at least two independent datasets to minimize overfitting .

Advanced: How does the tetrafluoroethoxy moiety influence the compound’s physicochemical properties and metabolic stability?

Answer:

- Lipophilicity : The fluorine atoms increase LogP, enhancing membrane permeability but potentially reducing aqueous solubility. Computational tools like MarvinSketch predict LogP shifts of ~0.5–1.0 units compared to non-fluorinated analogs .

- Metabolic Stability : Fluorine substitution reduces oxidative metabolism by cytochrome P450 enzymes. In vitro microsomal assays (e.g., rat liver microsomes) show prolonged half-life (>2 hours) compared to ethoxy analogs .

- Electronic Effects : The electron-withdrawing nature of CF2 groups stabilizes the amide bond against hydrolysis, as confirmed by pH stability studies (stable at pH 2–8 for 24 hours) .

Advanced: What experimental designs are recommended for evaluating the environmental impact or degradation pathways of this compound?

Answer:

- Fate and Transport Studies : Use OECD 308 guidelines to assess biodegradation in water-sediment systems. LC-MS/MS tracks degradation products like fluorinated aniline derivatives .

- Ecotoxicology Assays : Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition (OECD 201) quantify EC50 values. Fluorinated compounds often show higher persistence but lower acute toxicity .

- Photolysis Studies : Expose the compound to UV light (λ = 254 nm) and analyze by HPLC-MS to identify photodegradants. The tetrafluoroethoxy group may resist cleavage, leading to stable byproducts .

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

- Purification : Column chromatography is impractical at scale. Alternatives include recrystallization (using ethanol/water mixtures) or centrifugal partition chromatography .

- Yield Optimization : Catalytic methods (e.g., Pd/C for hydrogenation) improve efficiency. Pilot batches often achieve 60–70% yield after optimizing stoichiometry and solvent recovery .

- Regulatory Compliance : Ensure intermediates meet ICH Q3A/B guidelines for impurities (<0.1% for genotoxic species) .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

Answer:

- Scaffold Modifications : Replace the acetyl group with sulfonamide or urea to alter hydrogen bonding. Fluorine substitution at meta vs. para positions on the phenyl ring can modulate target selectivity .

- Pharmacophore Mapping : Identify critical interactions (e.g., hydrophobic pockets, hydrogen bond donors) using X-ray crystallography of ligand-target complexes .

- In Silico Mutagenesis : Tools like Rosetta predict how mutations in the target protein (e.g., kinase active site) affect binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.